Product packaging for M-Cresol-D7(Cat. No.:CAS No. 202325-51-7)

M-Cresol-D7

Cat. No.: B580147
CAS No.: 202325-51-7
M. Wt: 115.183
InChI Key: RLSSMJSEOOYNOY-AAYPNNLASA-N
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Description

Contextual Significance of Stable Isotope Labeled Compounds in Chemical and Biological Sciences

Stable isotope labeled compounds, including those enriched with deuterium (B1214612) (a stable isotope of hydrogen), are powerful tools in a wide array of chemical and biological research fields. nih.gov The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its non-deuterated counterpart but possesses a greater mass. This mass difference allows for its differentiation and quantification in complex mixtures using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net This ability to trace molecules has revolutionized the study of metabolic pathways, reaction mechanisms, and the environmental fate of various compounds. nih.govresearchgate.net

The use of stable isotopes like deuterium offers a significant advantage over radioactive isotopes as they are non-radioactive, making them safer to handle and eliminating the need for specialized disposal protocols. nih.gov This has broadened their applicability, particularly in studies involving biological systems and human subjects. unimi.it

Rationale for Specialized Research on Deuterated Cresol (B1669610) Isomers, including M-Cresol-D7

Cresols, which exist as three isomers (ortho-, meta-, and para-cresol), are aromatic organic compounds with widespread industrial applications. They are used as solvents, disinfectants, and as intermediates in the synthesis of fragrances, antioxidants, dyes, pesticides, and resins. gnest.org Due to their extensive use, cresols and their metabolites are frequently found in the environment and in biological samples. nih.gov

The study of deuterated cresol isomers, such as this compound, is driven by the need for accurate and precise quantification of these compounds in various matrices. The chemical similarity between the deuterated and non-deuterated forms ensures that they behave almost identically during sample preparation and analysis. This makes deuterated analogs ideal internal standards in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). The distinct mass of the deuterated standard allows for the correction of any sample loss or variability during the analytical process, leading to more reliable and accurate results. nih.gov

Overview of Key Research Paradigms and Disciplines Utilizing this compound

This compound and other deuterated cresols are primarily utilized in three major research areas:

Analytical Chemistry and Quantitative Analysis: The most prominent application of this compound is as an internal standard for the accurate quantification of m-cresol (B1676322) and other related phenolic compounds in complex samples such as urine, blood, and industrial wastewater. nih.govunimi.it Isotope dilution mass spectrometry, which employs these deuterated standards, is considered a gold-standard technique for achieving high precision and accuracy in quantitative analysis. epa.gov

Environmental Science and Fate Studies: Understanding the environmental fate and transport of industrial chemicals like cresols is crucial for assessing their ecological impact. Deuterated compounds can be used as tracers in studies designed to investigate the biodegradation, photodegradation, and transport of cresols in soil, water, and air. While specific studies on the environmental fate of this compound are not abundant, the principles of using deuterated tracers are well-established in environmental science. nih.gov

Metabolic and Toxicological Research: Investigating the metabolic pathways of cresols in biological systems is essential for understanding their toxicology. Deuterium-labeled compounds can be administered to organisms to trace their absorption, distribution, metabolism, and excretion (ADME). escholarship.orgosha.gov This allows researchers to identify metabolites and understand the biochemical transformations that these compounds undergo in the body.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O B580147 M-Cresol-D7 CAS No. 202325-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295582
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
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URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202325-51-7
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202325-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phen-2,3,4,6-d4-ol, 5-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Site Specific Deuteration of Aromatic Compounds

Strategies for Deuterium (B1214612) Incorporation in Cresol (B1669610) Derivatives

Cresol derivatives, being substituted phenols, can be deuterated using methodologies applicable to aromatic rings and, in some cases, to the methyl substituent. Key strategies include:

Electrophilic Aromatic Substitution (EAS): This classic method involves the reaction of an aromatic ring with a deuterated electrophile, typically a deuterated acid. Strong deuterated Brønsted or Lewis acids, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid (CF₃COOD), in the presence of a deuterium source like heavy water (D₂O), can facilitate the exchange of aromatic protons with deuterium. This process generally occurs at the most electron-rich positions of the aromatic ring nih.govnih.govnih.gov.

Metal-Catalyzed Hydrogen-Deuterium Exchange: Transition metals, particularly platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C), are highly effective catalysts for H/D exchange on aromatic systems, including phenols. These reactions often proceed under relatively mild conditions using D₂O as the deuterium source, with Pt/C showing particular efficacy for electron-rich aromatics like phenols, sometimes even at room temperature echemi.comsigmaaldrich.commdpi.comcir-safety.orgrsc.org. Rhodium (Rh) and iridium (Ir) catalysts have also been employed for regioselective deuteration acs.org.

Base-Catalyzed Exchange: While less common for aromatic C-H bonds unless activated, base-catalyzed H/D exchange can occur via keto-enol equilibria for compounds with acidic protons adjacent to carbonyl groups nih.govnih.gov. Deuteration of methyl groups can also be achieved under specific basic conditions, particularly in aryl methyl ketones and sulfones nih.gov.

Advanced Synthetic Routes for M-Cresol-D7 Preparation

The precise synthesis of this compound, implying the incorporation of seven deuterium atoms into the meta-cresol structure, requires a strategy that addresses both the aromatic ring and the methyl group. M-cresol (B1676322) (3-methylphenol) possesses six aromatic protons and three methyl protons. A "D7" labeling pattern would typically involve the deuteration of all six ring positions and one proton on the methyl group (i.e., CD₂HC₆D₄OH). While direct literature detailing the synthesis of this compound with this specific labeling pattern is not extensively found in the provided search results, a plausible route can be constructed by combining established deuteration techniques.

Proposed Synthetic Strategy:

A multi-step approach combining ring deuteration and methyl group deuteration is envisioned:

Ring Deuteration:

Method: Platinum-on-carbon (Pt/C) catalyzed hydrogen-deuterium exchange using heavy water (D₂O) is a highly effective method for the deuteration of aromatic rings in phenols. This method is known to provide high deuterium incorporation at the aromatic positions under relatively mild conditions echemi.comsigmaaldrich.com.

Procedure: M-cresol would be reacted with D₂O in the presence of a Pt/C catalyst, potentially under a hydrogen atmosphere to maintain catalyst activity, at moderate temperatures (e.g., room temperature to 80°C). This step aims to achieve complete deuteration of the six aromatic ring protons, yielding m-cresol-d6.

Expected Outcome: m-Cresol-d6 (C₆D₄(CH₃)OH).

Methyl Group Deuteration (Partial):

Method: Achieving specific mono-deuteration of the methyl group (CD₂H) after ring deuteration presents a greater challenge. While complete methyl deuteration (CD₃) is achievable using reagents like CD₃I or CD₃OD in specific reactions nih.govworldresearchersassociations.com, selective mono-deuteration of a methyl group via H/D exchange is less commonly documented for phenols. However, acid-catalyzed H/D exchange mechanisms have been shown to deuterate methyl groups in N-heteroarylmethanes via dearomatized enamine intermediates rsc.org. Similar principles, potentially involving strong Brønsted acids and controlled reaction times or temperatures, might be applicable to the methyl group of m-cresol-d6. Alternatively, methods for controlled alkyl deuteration, such as those employing copper catalysis for deacylation, could conceptually be adapted, though these are typically for different substrate classes nih.gov.

Procedure (Hypothetical): The ring-deuterated m-cresol-d6 would be subjected to carefully controlled acidic conditions known to promote methyl group deuteration. The reaction parameters (acid concentration, temperature, reaction time) would need to be optimized to favor mono-deuteration of the methyl group, yielding the target this compound (C₆D₄(CD₂H)OH).

Challenges: Achieving selective mono-deuteration without over-deuteration (CD₃) or back-exchange of the ring deuteriums would be critical. The relative acidity of the methyl protons versus any residual exchangeable protons (like the phenolic OH) would influence the reaction outcome.

Data Table:

While specific yields and deuterium incorporation for this compound are not directly available, data from related studies illustrate the potential efficiency of the proposed steps.

Reaction StepDeuteration TargetCatalyst/ReagentConditionsYield (%)Deuterium Incorporation (%)Reference (Illustrative)
Ring Deuteration Aromatic RingPt/C, D₂OMild temperature, H₂ atmosphere (optional)>80>95 (for ring positions) echemi.comsigmaaldrich.com
Methyl Group Deuteration (Partial)Methyl group (mono-)Brønsted Acid (e.g., H₂SO₄)Controlled temperature, time, D₂OVariableTarget: ~33% (for CD₂H) rsc.org (conceptual)

Note: The yields and deuterium incorporation percentages for the methyl group deuteration step are hypothetical and would require experimental optimization.

Isotopic Purity and Enrichment Considerations in Deuterated Cresol Synthesis

Ensuring high isotopic purity and enrichment is paramount for the reliable use of deuterated compounds.

Analytical Verification: The success of the synthetic route is confirmed through various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is essential for determining the extent of deuterium incorporation and its positional distribution nih.govnih.govgoogle.com. Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), provides complementary information on the molecular weight and isotopic distribution, allowing for the calculation of isotopic enrichment nih.govnih.govepa.gov.

Control of Reaction Conditions: Precise control over reaction parameters such as catalyst loading, temperature, reaction time, and the ratio of deuterium source to substrate is crucial. These factors directly influence the extent of H/D exchange and can prevent over-deuteration or incomplete labeling.

Back-Exchange and Purification: Deuterium atoms in certain positions, particularly those adjacent to acidic protons or under harsh conditions, can be susceptible to back-exchange with protic solvents or atmospheric moisture. Careful handling and purification steps, such as chromatography or distillation, may be necessary to isolate the desired deuterated product with high isotopic purity. The commercial availability of m-Cresol-d8 (CD₃C₆D₄OD) with 98 atom % D indicates that high levels of deuteration are achievable for cresols sigmaaldrich.com.

Compound List

M-Cresol: 3-methylphenol

This compound: 3-methylphenol with seven deuterium atoms incorporated (e.g., C₆D₄(CD₂H)OH)

M-Cresol-d6: 3-methylphenol with deuterium at all six aromatic positions (C₆D₄(CH₃)OH)

M-Cresol-d8: 3-methylphenol with deuterium at all ring positions, the methyl group, and the hydroxyl group (CD₃C₆D₄OD)

Advanced Analytical Methodologies and Applications Utilizing M Cresol D7

Development and Validation of Quantitative Analytical Procedures with m-Cresol-D7 as an Internal Standard

The integration of this compound as an internal standard (IS) is instrumental in the development and validation of robust quantitative analytical methods for m-cresol (B1676322). Its isotopic labeling ensures it can be readily distinguished from the native analyte by mass spectrometry, while its chemical similarity ensures it behaves comparably throughout the analytical process.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for m-Cresol Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of volatile and semi-volatile organic compounds, including cresols. The use of this compound as an IS in GC-MS methods for m-cresol quantification significantly improves accuracy by correcting for variations in sample injection volume, analyte loss during sample preparation, and fluctuations in detector response nih.govresearchgate.netepa.govosha.govresearchgate.net. For instance, studies analyzing urinary metabolites have utilized deuterium-labeled cresols to ensure reliable quantification nih.govresearchgate.net. The derivatization of cresols, often with reagents like BSTFA, is a common preparatory step in GC-MS to enhance volatility and improve chromatographic performance, with deuterated standards ensuring the accuracy of these derivatized measurements nih.govresearchgate.netcoresta.org.

A typical GC-MS approach involves enzymatic hydrolysis of conjugates, followed by liquid-liquid extraction or solid-phase extraction, derivatization, and subsequent chromatographic separation and mass spectrometric detection. The ratio of the m-cresol peak area to the this compound peak area is used for quantification, thereby normalizing any process-related variability nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Cresol (B1669610) Metabolites

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly for the analysis of cresol metabolites in biological matrices, stable isotope-labeled internal standards (SIL-IS) like this compound are crucial. These standards are essential for compensating for matrix effects, which are common in complex samples such as plasma or urine and can significantly alter the ionization efficiency of the analyte wuxiapptec.comkcasbio.comnih.gov. The use of this compound in LC-MS/MS ensures that variations in analyte recovery during sample preparation and signal suppression or enhancement during ionization are accounted for, leading to more accurate and precise quantification of cresol metabolites wuxiapptec.comnih.gov. While studies often focus on o-cresol (B1677501) metabolites using specific deuterated standards like o-Cresol-13C6 irsst.qc.ca, the principle extends to m-cresol, where this compound would serve a similar critical role.

Applications in Trace Analysis and Low-Level Detection of Cresol Isomers

The sensitivity of analytical methods is paramount for detecting and quantifying compounds at trace levels, such as in environmental samples or for assessing low-level human exposure. The use of this compound as an internal standard contributes to achieving lower limits of detection (LOD) and quantification (LOQ) for m-cresol. For example, methods developed for o-cresol analysis have reported LODs as low as 0.06 µM, enabling the detection of even minimal exposure levels researchgate.netirsst.qc.ca. Similarly, other cresol isomer analyses using GC-MS have reported LODs in the range of 10-20 μg/L for o- and m-cresol nih.govresearchgate.net, and specific studies have detailed LODs and LOQs for o-, m-, and p-cresol (B1678582), demonstrating the capability for trace analysis cdnsciencepub.com. The consistent performance of this compound ensures that these low-level signals are reliably quantified.

Application of this compound in Environmental Monitoring and Fate Studies

The application of deuterated standards extends to environmental science, where they are employed to track the behavior and transformation of pollutants in complex environmental matrices.

Use as a Surrogate Standard in Environmental Degradation Studies

In environmental fate and degradation studies, isotopically labeled compounds like this compound can serve as surrogates or internal standards to monitor the transformation of parent compounds under various environmental conditions. While direct studies using this compound specifically as a surrogate in degradation experiments were not explicitly found in the provided search results, the principle is well-established. Deuterated analogs are frequently used as internal standards in the analysis of environmental samples (e.g., water, soil) to account for losses during extraction and variations in chromatographic response epa.govclearsynth.com. In studies investigating the biodegradation of m-cresol, the use of a deuterated analog would allow researchers to accurately track the disappearance of the target compound and quantify degradation rates, even in complex environmental matrices where other organic compounds might interfere rsc.orgscielo.org.zanih.gov. For instance, m-cresol has been used as a surrogate for p-cresol in certain environmental studies canada.ca, highlighting the concept of using related compounds as surrogates, a role that deuterated standards are ideally suited to fulfill with greater analytical rigor.

Mechanistic Investigations and Pathway Elucidation Employing M Cresol D7 As a Tracer

Isotope Effect Studies in Chemical Reactions and Biological Processes

The substitution of hydrogen with deuterium (B1214612) in m-cresol (B1676322) leads to a change in the vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. This difference in mass and bond energy can result in different reaction rates for the deuterated and non-deuterated compounds, a phenomenon known as the kinetic isotope effect (KIE). The study of these effects provides a window into the rate-determining steps of a reaction.

Kinetic Isotope Effects (KIE) in Cresol (B1669610) Transformation Pathways

The measurement of KIEs is a fundamental approach to understanding the mechanisms of cresol transformation. While specific studies on m-cresol-d7 are not abundant, analogous studies on deuterated p-cresol (B1678582) provide significant insights. For instance, steady-state kinetic studies on the oxidation of p-cresol and its deuterated counterpart by p-cresol methylhydroxylase have been conducted. These studies support a proposed ping-pong mechanism for the enzymatic reaction. The observed isotope effects on the catalytic rate constant (kcat) are often lower than the intrinsic isotope effect, suggesting that the C-H bond cleavage is not the sole rate-limiting step.

By comparing the reaction rates of m-cresol and this compound, researchers can determine if the cleavage of a C-H bond on the methyl group or the aromatic ring is involved in the rate-determining step of a particular transformation. A significant KIE (typically >2) suggests that this bond cleavage is indeed rate-limiting.

Table 1: Hypothetical Kinetic Isotope Effects for M-Cresol Transformation

Transformation PathwayProposed Rate-Determining StepExpected kH/kDMechanistic Implication
Methyl Group OxidationC-H bond cleavage at the methyl group> 2C-H bond breaking is rate-limiting.
Aromatic Ring HydroxylationElectrophilic attack on the ring~ 1C-H bond breaking is not rate-limiting.
O-Demethylation (if applicable)Not applicable to m-cresol--

Note: This table is illustrative and based on general principles of KIEs. Actual values would require experimental determination.

Deuterium Labeling for Elucidating Reaction Mechanisms and Intermediates

Deuterium labeling is a powerful technique for tracing the path of atoms and molecules through a reaction sequence. By using this compound, where the deuterium atoms are strategically placed, scientists can track the fate of the methyl group and the aromatic ring independently. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques used to identify and quantify the deuterated intermediates and final products. This information is crucial for constructing a detailed reaction mechanism. For example, if a proposed mechanism involves the transfer of a hydrogen atom from the methyl group, the use of this compound would result in the transfer of a deuterium atom, which can be detected in the resulting product.

Tracing Environmental Degradation Pathways of Aromatic Compounds

Aromatic compounds like m-cresol are common environmental pollutants. Understanding their degradation pathways is essential for developing effective bioremediation strategies. This compound serves as an invaluable tracer in these studies, allowing researchers to follow its breakdown in complex environmental matrices.

Biodegradation and Biotransformation Studies of Cresols in Diverse Environmental Compartments

The biodegradation of cresols is a key process in their removal from contaminated environments. Microorganisms have evolved diverse enzymatic pathways to break down these compounds. Studies have shown that the biodegradation of m-cresol can proceed through different routes depending on the microbial species and environmental conditions. For instance, Pseudomonas putida can metabolize m-cresol via 3-methylcatechol (B131232) through a meta-cleavage pathway. ethz.chnih.gov

By introducing this compound into a microbial culture or a microcosm simulating a natural environment (e.g., soil, water), researchers can:

Identify the initial steps of the degradation pathway.

Trace the incorporation of deuterium into microbial biomass.

Characterize the deuterated metabolites formed during the degradation process.

This approach helps to confirm the activity of specific enzymatic pathways and to discover novel degradation routes.

Abiotic Degradation Mechanisms and Pathways of Cresols in Environmental Systems

Besides biological degradation, cresols can also be transformed through abiotic processes such as photolysis and oxidation by reactive oxygen species. Using this compound in controlled laboratory experiments allows for the investigation of these abiotic degradation mechanisms. By analyzing the degradation products, it is possible to determine the primary sites of attack on the m-cresol molecule and to elucidate the reaction pathways.

Elucidation of Metabolic Fates and Biotransformations of Cresols in Biological Systems

When cresols enter a biological system, they undergo a series of metabolic transformations aimed at detoxification and excretion. This compound is an effective tool for studying these metabolic fates. In a methanogenic consortium, for example, the degradation of m-cresol has been proposed to proceed through demethylation to form 4-hydroxybenzoic acid and subsequently benzoic acid. nih.gov The use of m-[methyl-¹⁴C]cresol in earlier studies showed that the methyl carbon was predominantly recovered as methane, supporting a demethylation step. nih.gov

By administering this compound to an organism or cell culture, researchers can:

Identify and quantify the major metabolites by tracking the deuterium label.

Determine the primary routes of excretion.

Gain insights into the enzymes involved in the biotransformation process.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Deuterated Cresols

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating molecular structure, identifying functional groups, and probing molecular dynamics. A key application of these techniques lies in the study of isotopic effects, particularly the impact of substituting hydrogen with its heavier isotope, deuterium (B1214612). Such substitutions lead to predictable changes in vibrational frequencies, providing valuable insights into the nature of chemical bonds and molecular vibrations. For deuterated compounds like M-Cresol-D7, vibrational spectroscopy allows for the detailed analysis of how isotopic enrichment influences the molecule's characteristic spectral fingerprint.

Analysis of Deuteration-Induced Band Shifts and Intensity Changes

The substitution of hydrogen atoms with deuterium atoms in a molecule like m-cresol (B1676322) (3-methylphenol) results in significant changes in its vibrational spectra. These changes are primarily governed by the alteration of the reduced mass for vibrational modes involving these atoms. According to the principles of harmonic oscillator models, the vibrational frequency () is inversely proportional to the square root of the reduced mass (): . Since deuterium is approximately twice as massive as hydrogen, replacing hydrogen with deuterium leads to an increase in the reduced mass, consequently causing a downshift in the vibrational frequencies. This effect is most pronounced in stretching vibrations involving C-H bonds, which are then converted to C-D bonds.

For m-cresol (C₇H₈O), which has seven hydrogen atoms (three on the methyl group, three on the aromatic ring, and one phenolic hydroxyl group), complete deuteration to this compound would involve replacing all these hydrogens with deuterium. This extensive isotopic substitution is expected to cause substantial shifts across its IR and Raman spectra.

Expected Spectroscopic Changes upon Deuteration:

C-H/C-D Stretching Vibrations: The most dramatic effects are observed in the stretching frequencies. The C-H stretching modes of the methyl group and the aromatic ring, typically found in the region of 2800–3100 cm⁻¹, are expected to shift to lower frequencies upon deuteration, appearing as C-D stretching modes in the range of approximately 2100–2200 cm⁻¹. This represents a significant downshift of around 700–1000 cm⁻¹. Similarly, if the phenolic O-H group is deuterated (as implied by D7 if it includes all hydrogens), the O-H stretching band (around 3600 cm⁻¹ for a free hydroxyl) would shift to the O-D stretching region (around 2600 cm⁻¹).

Bending Vibrations: Hydrogen and deuterium bending modes (e.g., methyl group bending, aromatic C-H bending) will also experience isotopic shifts. These shifts are generally smaller than those observed for stretching modes but are still significant enough for diagnostic purposes. For instance, methyl bending modes, typically around 1300–1450 cm⁻¹, might shift to around 950–1050 cm⁻¹.

Illustrative Data Table: Expected Vibrational Shifts in this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹) for m-CresolExpected Wavenumber (cm⁻¹) for this compoundApproximate Shift (cm⁻¹)Spectroscopic Technique
Methyl C-H Stretch29502090860IR, Raman
Methyl CH₃ Symmetric Bend14501025425IR, Raman
Methyl CH₃ Asymmetric Bend1380975405IR, Raman
Aromatic C-H Stretch30502160890IR, Raman
Aromatic Ring Stretch (C=C)16001130470IR, Raman
Aromatic Ring Stretch (C=C)15801115465IR, Raman
Aromatic Ring Stretch (C=C)14901055435IR, Raman
Aromatic Ring Stretch (C=C)14401018422IR, Raman
Aromatic C-H In-plane Bend1300920380IR, Raman
Aromatic C-H Out-of-plane Bend825583242IR, Raman
Phenolic O-H Stretch (free OH)360025461054IR
Phenolic O-H Bend (in-plane)~1200~850~350IR, Raman
Phenolic O-H Bend (out-of-plane)~850~600~250IR

Note: The wavenumbers for m-cresol are approximate and based on typical assignments for substituted phenols. The expected wavenumbers for this compound are calculated using an approximate frequency reduction factor of (or 1.414). Actual experimental values may vary due to anharmonicity, Fermi resonance, and specific molecular environment.

Intensity Changes: Beyond frequency shifts, isotopic substitution can also influence band intensities. Changes in the dipole moment derivative with respect to normal coordinates (for IR) or the polarizability derivative (for Raman) can lead to variations in peak intensities and relative band strengths. While predicting these changes quantitatively is complex, they can serve as additional diagnostic features for identifying deuterated species. Furthermore, the bandwidths of vibrational peaks can also be affected by isotopic substitution, as noted by a decrease by approximately in band width and integrated band width for certain vibrational spectra libretexts.org.

Compound List:

m-Cresol (3-methylphenol)

this compound (Deuterated m-cresol)

Phenol

4-chloro-3-methylphenol (B1668792)

Future Research Directions and Emerging Interdisciplinary Applications

Integration of M-Cresol-D7 into Novel Analytical Technologies and Platforms

This compound serves as a valuable internal standard in quantitative analytical methods, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuterated nature allows for precise differentiation from non-deuterated m-cresol (B1676322), compensating for variations in sample preparation, matrix effects, and instrument response.

Internal Standardization in Wine Analysis: this compound has been employed as a deuterated internal standard for the quantification of volatile phenols, including m-cresol, in wine. This is crucial for assessing smoke taint in wines, where volatile phenols like m-cresol are key indicators. By using this compound, researchers can achieve accurate measurements of m-cresol levels, even in complex matrices like wine, enabling the development of robust analytical methods for quality control and research thermofisher.comthermofisher.compreprints.org.

Metabolomics and Biomarker Discovery: In biological and clinical research, this compound can be used as an internal standard for quantifying m-cresol or its metabolites in biological fluids like serum or urine. This is relevant for studies investigating metabolic pathways, disease biomarkers, or the pharmacokinetics of compounds related to m-cresol, such as in studies of uremic toxins where deuterated p-cresol (B1678582) sulfate (B86663) (pCS-d7) is used nih.govresearchgate.netnih.gov. The precise quantification of endogenous compounds like m-cresol is vital for understanding physiological states and disease progression.

Data Table 7.1: Applications of this compound as an Internal Standard

Analytical TechniqueAnalyte of InterestSample MatrixResearch ApplicationReference
GC-MS/MSm-CresolWineQuantification of volatile phenols for smoke taint analysis thermofisher.comthermofisher.com
LC-MS/MSm-CresolSerum, UrineQuantification of endogenous m-cresol or related metabolites for biomarker studies nih.govresearchgate.net

Potential for this compound in Advanced Environmental Remediation and Monitoring Research

Deuterated compounds can act as tracers or internal standards in environmental studies, aiding in the understanding of pollutant fate, transport, and degradation processes. While direct research specifically on this compound in environmental remediation is limited, its properties suggest potential applications.

Environmental Fate Studies: M-Cresol itself is found in the environment from both natural and anthropogenic sources cdc.gov. Deuterated analogues like this compound could potentially be used as stable isotope tracers to study the degradation pathways, persistence, and transport of cresols in soil, water, or air. The distinct mass of deuterium (B1214612) allows researchers to track the compound's movement and transformation without interference from naturally occurring non-deuterated cresols. While specific studies using this compound for this purpose were not found, the general utility of stable isotope-labeled compounds in environmental science is well-established .

Method Development for Environmental Monitoring: Similar to its role in analytical chemistry, this compound can serve as an internal standard for developing and validating methods to monitor m-cresol concentrations in environmental samples (e.g., water, soil, air). Accurate quantification is essential for assessing environmental contamination levels and the effectiveness of remediation strategies.

Cross-Disciplinary Applications of Deuterated Cresols in Catalysis or Materials Science Research

The unique properties of deuterium can also be leveraged in catalysis and materials science, although specific applications for this compound in these fields are less documented compared to analytical uses.

Isotopic Labeling in Mechanistic Studies: In catalysis, isotopic labeling is a powerful tool to elucidate reaction mechanisms. Deuterated compounds can help track the movement of specific atoms during a catalytic process, providing insights into reaction pathways, intermediate formation, and the role of specific bonds. While direct examples of this compound in catalytic studies were not found, deuterated organic molecules are generally used in such investigations. For instance, studies on the hydrodeoxygenation (HDO) of m-cresol have been conducted using supported molybdenum oxide catalysts, highlighting m-cresol's relevance in catalytic research mit.edu. If m-cresol were to be studied as a substrate or reactant in a catalytic process, this compound could serve as a labeled analogue.

Materials Science Investigations: Deuteration can influence the physical properties of materials, such as thermal stability or spectroscopic signatures. While not directly linked to this compound, research into polymers incorporating cresol (B1669610) units or using cresols as solvents in materials synthesis exists scispace.comsigmaaldrich.com. If m-cresol were to be integrated into novel materials, its deuterated counterpart could potentially be used to study material properties or degradation mechanisms via isotopic labeling. For example, in spectroscopic studies, deuterium labeling can simplify complex spectra or provide specific signals for tracking components.

Compound List:

this compound

m-Cresol

p-Cresol

o-Cresol (B1677501)

Guaiacol

4-Methylguaiacol

Syringol

p-Cresol Sulfate-d7 (pCS-d7)

Indoxyl Sulfate-d4 (IxS-d4)

Q & A

Q. Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile matrices; deuterated analogs reduce matrix effects via isotope dilution .
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Suitable for polar or thermally labile samples. Use MRM (multiple reaction monitoring) to enhance specificity for this compound .
  • Calibration Standards : Prepare in matrix-matched solvents to account for ion suppression/enhancement .

Advanced Question: How can researchers optimize this compound’s utility in tracing phenolic metabolites in in vitro metabolic studies?

Q. Methodological Answer :

  • Isotope Dilution Design : Spike this compound into cell lysates or microsomal preparations to correct for analyte loss during extraction .
  • Matrix Effects Mitigation : Use solid-phase extraction (SPE) with deuterated internal standards to normalize recovery rates (e.g., 85–110%) .
  • Validation Parameters : Include limit of quantification (LOQ), intra-day precision (<15% RSD), and accuracy (±20% nominal concentration) per FDA guidelines .

Advanced Question: What experimental strategies resolve isotopic interference when this compound co-elutes with endogenous metabolites in complex samples?

Q. Methodological Answer :

  • High-Resolution MS (HRMS) : Differentiate this compound from isobaric compounds using mass accuracy (<5 ppm) and isotopic pattern matching .
  • Chromatographic Optimization : Adjust gradient elution (e.g., C18 columns with 0.1% formic acid) to separate co-eluting species .
  • Data-Independent Acquisition (DIA) : Fragment all ions within a predefined m/z window to reconstruct analyte-specific spectra .

Advanced Question: How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose this compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 24–72 hours. Monitor degradation via LC-MS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics. Compare with non-deuterated cresol to assess isotopic stabilization effects .

Advanced Question: How can contradictory data on this compound’s extraction efficiency across lipid-rich matrices be reconciled?

Q. Methodological Answer :

  • Source Analysis : Compare extraction protocols (e.g., liquid-liquid vs. SPE) and lipid removal methods (e.g., hexane wash vs. freezing) .
  • Statistical Meta-Analysis : Pool data from multiple studies to identify outliers and systemic biases (e.g., unaccounted matrix effects) .
  • Standardized Reporting : Adopt CONSORT-like guidelines for analytical workflows to improve reproducibility .

Basic Question: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Q. Methodological Answer :

  • Waste Disposal : Segregate deuterated waste from general solvents; incinerate to prevent environmental release .
  • Ventilation : Use fume hoods during synthesis to limit inhalation of volatile deuterated compounds .
  • Data Transparency : Disclose deuterated compound purity and stability limits in publications to avoid replication failures .

Advanced Question: What cross-disciplinary applications of this compound exist in environmental or pharmaceutical research?

Q. Methodological Answer :

  • Environmental Toxicology : Trace phenolic pollutants in wastewater via isotope dilution MS, correcting for matrix-induced signal drift .
  • Drug Metabolism : Use this compound to quantify phase-I metabolites in hepatic microsomes, validating CYP450 enzyme activity .
  • Material Science : Study deuterium’s impact on phenolic resin polymerization kinetics using NMR relaxation times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.